(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate typically involves the reaction of cyclohexa-1,4-diene with methyl 2-aminoacetate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexa-1,4-diene ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexa-1,4-diene derivatives, while substitution reactions can produce a range of amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: A related compound with a similar ring structure but lacking the amino and ester groups.
®-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate: The enantiomer of the compound, which may have different biological activity and properties.
Uniqueness
(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
754920-13-3 |
---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ZENSQKXTWLKIKK-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CCC=CC1)N |
Kanonische SMILES |
COC(=O)C(C1=CCC=CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.